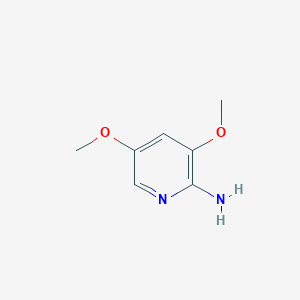

3,5-Dimethoxypyridin-2-amine

Description

3,5-Dimethoxypyridin-2-amine is a pyridine derivative featuring methoxy (-OCH₃) groups at the 3rd and 5th positions and an amine (-NH₂) group at the 2nd position. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. The electron-donating methoxy groups enhance solubility in polar solvents and influence its electronic profile, making it a candidate for medicinal chemistry and organic synthesis applications.

Propriétés

IUPAC Name |

3,5-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVOSEINOBERAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603055 | |

| Record name | 3,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867131-23-5 | |

| Record name | 3,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxypyridin-2-amine typically involves the reaction of 3,5-dimethoxypyridine with ammonia or an amine source under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 3,5-dimethoxypyridine is reacted with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethoxypyridin-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Halides or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of 3,5-Dimethoxypyridin-2-amine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dimethoxypyridin-2-amine has been explored as a precursor for synthesizing novel pharmaceutical compounds. Its derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized various derivatives and evaluated their inhibitory activities, revealing that some exhibited IC50 values significantly lower than established drugs like donepezil .

Case Study: Inhibition of Cholinesterases

In a recent study, several derivatives of 3,5-dimethoxypyridin-2-amine were synthesized and tested for their ability to inhibit AChE and BChE. The most potent derivative demonstrated an IC50 value of 34.81 µM against AChE and 20.66 µM against BChE, indicating potential for further development as therapeutic agents for Alzheimer's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules that can be used in pharmaceuticals and agrochemicals.

Table 2: Synthetic Pathways Involving 3,5-Dimethoxypyridin-2-amine

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Alkylation | 3,5-Dimethoxypyridin-2-amine + Alkyl Halide | Alkylated Pyridine Derivative |

| Acylation | 3,5-Dimethoxypyridin-2-amine + Acid Chloride | Acylated Pyridine Derivative |

| Coupling | 3,5-Dimethoxypyridin-2-amine + Aryl Halide | Aryl-substituted Derivative |

Biological Studies

The compound's structural features enable it to interact with various biological targets. Research indicates that it can modulate signaling pathways involved in neuroprotection and inflammation.

Case Study: Neuroprotective Effects

Research has shown that certain derivatives of 3,5-dimethoxypyridin-2-amine exhibit neuroprotective properties by inhibiting nitric oxide synthases (NOS), which are implicated in neurodegenerative processes . These findings suggest potential applications in developing treatments for conditions like Parkinson's disease.

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with nucleic acids, thereby affecting cellular processes such as DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 3,5-Dimethoxypyridin-2-amine with key analogs:

Key Observations:

- Methoxy vs. Methyl Groups : Replacing methoxy with methyl (e.g., 3,5-Dimethylpyridin-2-amine) reduces electron-donating effects, lowering solubility and altering reactivity in electrophilic substitution reactions .

- Halogenation : Chloro or bromo substituents (e.g., 3,5-Dichloro-4-methoxypyridin-2-amine) introduce electron-withdrawing effects, increasing reactivity in cross-coupling reactions but reducing bioavailability due to hydrophobicity .

- Trifluoromethyl Groups : The -CF₃ group in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine enhances metabolic stability and binding affinity in agrochemical targets .

Activité Biologique

3,5-Dimethoxypyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

3,5-Dimethoxypyridin-2-amine is characterized by the presence of two methoxy groups at the 3 and 5 positions of the pyridine ring, with an amino group at the 2 position. This structural configuration is believed to influence its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 3,5-dialkoxypyridine analogues demonstrate potent activity against Mycobacterium tuberculosis, suggesting that modifications in the pyridine structure could enhance antibacterial efficacy while reducing toxicity profiles .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. The compound has been linked to down-regulation of key cancer-related genes such as TP53 and FASN, indicating its role in modulating cancer cell survival and proliferation . In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

The biological activity of 3,5-Dimethoxypyridin-2-amine may be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Enzymatic Activity : It has been observed that certain pyridine derivatives can inhibit enzymes involved in cancer metabolism, leading to reduced tumor growth.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Safety and Toxicology

Toxicological studies are crucial for understanding the safety profile of any new drug candidate. In one study involving acute toxicity assessments in mice and rats, 3,5-dimethoxypyridin-2-amine showed a calculated LD50 value indicating moderate toxicity levels. Observations included reduced activity and weight loss in test subjects, highlighting the need for careful dosing in potential therapeutic applications .

Case Studies and Research Findings

A summary of notable findings from various studies on 3,5-Dimethoxypyridin-2-amine is presented below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.